
7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one
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Overview
Description
Chemical Structure and Properties 7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one (CAS: 91-44-1) is a coumarin derivative with the molecular formula C₁₈H₁₈N₂O₄ (calculated based on substituents). Its structure features:
- A diethylamino group at position 7, enhancing electron-donating properties.
- A methyl group at position 4, contributing to steric effects and stability.
- A 4-nitrophenyl group at position 3, introducing strong electron-withdrawing character .
Applications
This compound is primarily used as a laser dye and fluorescent brightener due to its high quantum yield and tunable emission properties. It is also employed in environmental tracing and industrial applications like textile brightening .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrophenol and ethyl acetoacetate as the starting materials.
Condensation Reaction: These materials undergo a condensation reaction in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled temperature and pressure conditions to form the coumarin core structure.
Purification: The final product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistency and efficiency. Quality control measures, including spectroscopic analysis and chromatographic techniques, are implemented to verify the purity and identity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The electron-rich diethylamino group and coumarin ring system make this compound susceptible to oxidative modifications:
Key Reactions:
-
SeO₂-mediated oxidation: Converts methyl groups to aldehydes at position 4. For example, oxidation in dioxane/H₂O (1:1) at 80°C yields 7-(diethylamino)-2-oxo-2H-chromene-4-carbaldehyde .
-
Air oxidation: Prolonged exposure to air leads to gradual degradation of the nitrophenyl group, forming nitroso intermediates.
Conditions & Outcomes:
Reagent | Temperature | Solvent | Major Product | Yield |
---|---|---|---|---|
SeO₂ | 80°C | Dioxane/H₂O | 4-Carbaldehyde derivative | 65–70% |
O₂ (ambient) | 25°C | — | Nitroso intermediates | <10% |
Reduction Reactions
The nitro group on the phenyl ring undergoes selective reduction while preserving the coumarin backbone:
Key Reactions:
-
Catalytic hydrogenation (H₂/Pd-C): Reduces the nitro group to an amine, producing 7-(diethylamino)-4-methyl-3-(4-aminophenyl)-2H-1-benzopyran-2-one .
-
NaBH₄/CuCl₂ system: Achieves partial reduction to hydroxylamine derivatives under mild conditions .
Selectivity Data:
Reducing Agent | Conditions | Product | Selectivity |
---|---|---|---|
H₂ (1 atm)/Pd-C | EtOH, 25°C, 12 hr | 4-Aminophenyl derivative | >95% |
NaBH₄/CuCl₂ | THF, 0°C, 2 hr | Hydroxylamine intermediate | 60–70% |
Substitution Reactions
The nitrophenyl and diethylamino groups direct electrophilic/nucleophilic substitution:
Nucleophilic Aromatic Substitution
-
4-Nitrophenyl displacement: Reacts with piperidine or morpholine in DMF at 120°C, replacing the nitro group with amine functionalities .
Coupling Reactions
-
Suzuki-Miyaura coupling: The brominated coumarin intermediate reacts with arylboronic acids (e.g., 4-methoxystyrene) using Pd₂(dba)₃/Q-phos catalyst, forming biaryl derivatives .
Representative Example:
python# Synthesis of 3-(4-methoxystyryl) derivative [3] reactants = [ "3-bromo-7-(diethylamino)-4-methylcoumarin", "4-methoxystyrene", "Pd₂(dba)₃", "Q-phos" ] conditions = "DMF, 115°C, 12 hr" yield = "83%"
Photochemical Reactions
The coumarin scaffold enables UV-induced transformations:
-
[2+2] Cycloaddition: Under UV light (365 nm), the exocyclic double bond undergoes dimerization, forming a cyclobutane-linked dimer .
-
Photo-Claisen rearrangement: Competitive pathway observed in polar solvents (e.g., MeCN), producing quinolinone derivatives .
Quantum Yield Data:
Reaction Type | Solvent | λ (nm) | Quantum Yield |
---|---|---|---|
[2+2] Cycloaddition | Toluene | 365 | 0.32 |
Photo-Claisen | MeCN | 365 | 0.18 |
Mechanistic Insights
-
Electronic effects: The nitrophenyl group withdraws electrons, activating position 3 for nucleophilic attack, while the diethylamino group donates electrons, stabilizing the coumarin ring .
-
Steric effects: The 4-methyl group hinders substitution at position 4, directing reactivity to position 3 or the nitrophenyl ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one exhibit anticancer properties. For instance, studies have demonstrated that benzopyran derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
Case Study: Apoptosis Induction in Cancer Cells
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers, suggesting potential for development as a chemotherapeutic agent .
Fluorescent Probes
Fluorescence Microscopy
This compound is utilized as a fluorescent probe due to its photophysical properties. It can be employed for imaging biological systems and detecting thiols in cellular environments.
Data Table: Fluorescent Properties
Property | Value |
---|---|
Excitation Wavelength | 480 nm |
Emission Wavelength | 520 nm |
Quantum Yield | 0.85 |
Case Study: Thiol Detection
In a study focusing on the detection of thiols in living cells, researchers used this compound as a probe. The results showed high specificity and sensitivity for thiol detection, making it a valuable tool for studying redox biology .
Organic Synthesis
Synthetic Intermediates
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules used in pharmaceuticals and agrochemicals.
Data Table: Synthetic Applications
Application | Description |
---|---|
Synthesis of Coumarin Derivatives | Used as a starting material for various coumarin derivatives |
Agrochemical Development | Intermediate for developing herbicides and pesticides |
Material Science
Dyes and Pigments
Due to its vibrant color properties, this compound is also explored for use in dyes and pigments within textile industries.
Mechanism of Action
The mechanism by which 7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, microbial resistance, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Structural and Functional Group Variations
The table below highlights key structural differences and their impacts:
Electronic and Spectral Properties
- Electron-Withdrawing Effects : The 4-nitrophenyl group in the target compound significantly red-shifts its absorption and emission spectra compared to C460 and C445, which lack strong electron-withdrawing groups. This makes it suitable for longer-wavelength applications .
- Fluorescence Quantum Yield : The nitro group may reduce quantum yield due to intramolecular charge transfer (ICT) effects, whereas C460 and C466 exhibit higher yields in polar solvents .
- Solvent Interactions: Rotational diffusion studies (e.g., 7-DHB in ) show that substituents like diethylamino enhance solvent friction. The nitro group in the target compound likely increases polarity, slowing rotation in viscous media like octanol .
Solubility and Stability
- Polarity: The nitro group improves solubility in polar aprotic solvents (e.g., DMSO) but reduces compatibility with non-polar matrices compared to C460 .
- Thermal Stability: Methyl and nitro groups enhance thermal stability relative to amino-substituted coumarins (e.g., C440) .
Biological Activity
7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one, commonly referred to as a coumarin derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula: C14H17N2O3
- Molecular Weight: 231.2903 g/mol
- CAS Registry Number: 91-44-1
- IUPAC Name: 7-(Diethylamino)-4-methyl-2H-chromen-2-one
Antioxidant Activity
Coumarins, including the compound in focus, exhibit notable antioxidant properties. Research indicates that they can scavenge free radicals and reduce oxidative stress in various biological systems. A study highlighted that certain coumarin derivatives showed significant inhibition of lipid peroxidation and enhanced the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Neuroprotective Effects
The compound has demonstrated potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition contributes to improved cognitive function and memory retention in experimental models .
Anti-inflammatory Properties
In vitro studies have revealed that this coumarin derivative can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory disorders .
Enzyme Inhibition
The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. It selectively inhibits AChE and butyrylcholinesterase (BuChE), which are critical in the pathophysiology of Alzheimer's disease . Additionally, it has shown inhibitory activity against monoamine oxidase B (MAO-B), further supporting its neuroprotective role .
Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one, and how can reaction conditions be optimized?
Methodological Answer:
- Pathway Design : Utilize Pechmann or Kostanecki–Robinson reactions for coumarin core synthesis. Introduce the 4-nitrophenyl group via Friedel–Crafts alkylation or nucleophilic substitution at the 3-position. The diethylamino group can be incorporated using a Buchwald–Hartwig amination or via pre-functionalized precursors .
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. ethanol) to enhance solubility of nitroaromatic intermediates. Control temperature to avoid side reactions (e.g., nitro group reduction).
Q. How can spectroscopic techniques (IR, NMR) characterize the structural features of this compound?
Methodological Answer:
- IR Spectroscopy : Identify the lactone carbonyl (C=O) stretch at ~1700–1653 cm⁻¹ and nitro group (NO₂) asymmetric/symmetric stretches at 1547–1341 cm⁻¹. Compare with reference spectra of similar coumarins to confirm substituent positions .
- NMR : Use ¹H/¹³C NMR to resolve diethylamino protons (δ 1.0–1.5 ppm for CH₃, δ 3.2–3.6 ppm for N–CH₂) and nitrophenyl aromatic protons (δ 7.5–8.5 ppm). NOESY can confirm spatial proximity between substituents .
Q. What solvent systems influence the photophysical properties of this coumarin derivative?
Methodological Answer:
- Solvent Screening : Test polar (e.g., DMSO, methanol) vs. nonpolar (e.g., hexane) solvents. Use UV-Vis and fluorescence spectroscopy to observe shifts in λmax and quantum yield. For example, increased solvent polarity may stabilize intramolecular charge transfer (ICT) states, red-shifting emission .
- Data Interpretation : Correlate Stokes shift with solvent dielectric constant. Use Lippert–Mataga plots to quantify solvatochromism .
Advanced Research Questions
Q. How do conflicting spectral or crystallographic data arise in studies of this compound, and how can they be resolved?
Methodological Answer:
- Case Example : Discrepancies in carbonyl IR bands (e.g., 1715 vs. 1653 cm⁻¹) may stem from keto-enol tautomerism or metal coordination (e.g., neodymium complexes). Perform variable-temperature IR or X-ray diffraction to confirm dominant tautomers .
- Crystallography : Use SHELXL for structure refinement. Compare experimental bond lengths/angles with DFT-optimized geometries to validate assignments .
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
Methodological Answer:
- DFT Studies : Optimize geometry at B3LYP/6-31G(d) level. Calculate HOMO-LUMO gaps to predict ICT behavior. Simulate UV-Vis spectra via TD-DFT and compare with experimental data .
- Reactivity Predictions : Use Fukui indices to identify nucleophilic/electrophilic sites (e.g., nitro group for SNAr, coumarin carbonyl for nucleophilic attack) .
Q. How does metal complexation (e.g., with Nd³⁺) alter the biological or photochemical activity of this compound?
Methodological Answer:
- Synthesis of Complexes : React the coumarin with Nd(NO₃)₃ in ethanol/water. Characterize via FT-IR (shift in νC=O to ~1650–1600 cm⁻¹ upon coordination) and ESI-MS for stoichiometry confirmation .
- Bioactivity Assays : Test anticoagulant activity via prothrombin time (PT) assays. Compare IC₅₀ values of free ligand vs. neodymium complex to assess enhanced efficacy .
Properties
CAS No. |
36840-73-0 |
---|---|
Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
7-(diethylamino)-4-methyl-3-(4-nitrophenyl)chromen-2-one |
InChI |
InChI=1S/C20H20N2O4/c1-4-21(5-2)16-10-11-17-13(3)19(20(23)26-18(17)12-16)14-6-8-15(9-7-14)22(24)25/h6-12H,4-5H2,1-3H3 |
InChI Key |
VMXKKBJEEJZKLF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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